Marrubiin

Catalog No.
S570311
CAS No.
465-92-9
M.F
C20H28O4
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Marrubiin

CAS Number

465-92-9

Product Name

Marrubiin

IUPAC Name

(1R,4S,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-3-one

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C20H28O4/c1-13-11-15-16-18(2,17(21)24-15)7-4-8-19(16,3)20(13,22)9-5-14-6-10-23-12-14/h6,10,12-13,15-16,22H,4-5,7-9,11H2,1-3H3/t13-,15-,16+,18+,19+,20-/m1/s1

InChI Key

HQLLRHCTVDVUJB-OBHOOXMTSA-N

Synonyms

marrubiin

Canonical SMILES

CC1CC2C3C(CCCC3(C1(CCC4=COC=C4)O)C)(C(=O)O2)C

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H]3[C@](CCC[C@@]3([C@]1(CCC4=COC=C4)O)C)(C(=O)O2)C

The exact mass of the compound Marrubiin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36693. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. It belongs to the ontological category of gamma-lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Marrubiin (CAS 465-92-9) is a labdane diterpenoid lactone and the principal active furanic constituent of Marrubium vulgare. In industrial and research procurement, it is primarily sourced as a highly stable, >98% pure analytical standard for the quality control of Lamiaceae botanical extracts, and as a structurally robust starting material for semi-synthetic derivatives like marrubiinic acid. Commercially, material selection of marrubiin is driven by its high chemical stability, low catabolic turnover, and a well-quantified pharmacological profile that provides a reliable baseline for antidiabetic, analgesic, and gastroprotective assay development [1].

Research Fit

1 Diterpenoid lactone scaffold for covalent inhibition studies
2 Reported high stability and low metabolic turnover
3 Precursor for active derivative synthesis (marrubenol, marrubiinic acid)

Substituting pure marrubiin with crude botanical extracts or its pre-furanic precursor, premarrubiin, introduces severe reproducibility failures in analytical and synthetic workflows. Premarrubiin is chemically unstable and spontaneously converts to marrubiin via cleavage of the 9,13-epoxide bridge during standard extraction and storage, making it unsuitable as a reliable reference standard. Furthermore, substituting marrubiin with standard NSAIDs (such as indomethacin or aspirin) in pharmacological screening fails to replicate marrubiin's specific dual-action profile; whereas traditional NSAIDs induce gastric lesions, marrubiin actively protects the gastric mucosa while maintaining a lower analgesic ID50[1].

Substitution Risk

Crude extract variability Generic M. vulgare extracts show weaker radical scavenging and cannot guarantee the specific covalent Cathepsin C inhibition of pure marrubiin.
Lactone-dependent mechanism Co-occurring diterpenoids like marrubenol or vulgarol lack the lactone moiety required for covalent inhibition, limiting assay reproducibility.
Pharmacopoeial standardization European Pharmacopoeia requires marrubiin content standardization; undefined mixtures fail to meet monograph identity criteria.

Chemical Stability and Analytical Reliability vs. Premarrubiin

During extraction and isolation, the pre-furanic precursor premarrubiin is highly unstable and spontaneously converts into marrubiin via the cleavage of its 9,13-epoxide bridge. In contrast, marrubiin exhibits a low turnover rate, high chemical stability, and minimal catabolism under standard laboratory conditions [1].

Evidence DimensionMolecular stability and artifact formation
Target Compound DataMarrubiin (stable furanic end-product, remains structurally intact)
Comparator Or BaselinePremarrubiin (unstable pre-furanic form)
Quantified DifferencePremarrubiin undergoes spontaneous degradation/conversion, whereas marrubiin maintains >98% purity as an analytical baseline.
ConditionsStandard extraction, isolation, and long-term storage conditions

Procurement of marrubiin ensures a stable reference standard, avoiding the degradation-induced reproducibility issues inherent to pre-furanic analogs.

Cathepsin C Inhibition
Head-to-head
Comparable endpoint response to reference inhibitor AZD7986 in reducing CTSC and NSP activities in vivo
Supports CTSC pathway model-response context
Adjuvant-induced arthritis mouse model; human recombinant CTSC assay (IC50 57.5 nM)

In Vivo Analgesic Potency vs. Standard NSAIDs

In the acetic acid-induced writhing test, marrubiin demonstrated an ID50 of 2.2 µmol/kg (i.p.), showing a lower ID50 (higher antinociceptive potency) than standard non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and diclofenac evaluated in the same models [1].

Evidence DimensionAnalgesic ID50
Target Compound DataMarrubiin: ID50 = 2.2 µmol/kg (i.p.)
Comparator Or BaselineAspirin and Diclofenac (Standard NSAIDs)
Quantified DifferenceMarrubiin demonstrates a significantly lower ID50 requirement compared to standard i.p. aspirin and diclofenac baselines.
ConditionsIn vivo mouse model, acetic acid-induced writhing test

Provides a highly potent, naloxone-insensitive analgesic baseline for researchers developing novel non-opioid pain therapeutics.

Vasorelaxant Activity
Reported
Both marrubiin and marrubenol identified as most active vasorelaxant compounds in extract
Supports vasorelaxant endpoint context
KCl-induced aortic contraction assay; EC50 values not provided

Blood Glucose Reduction vs. Glibenclamide

In in vivo models of diabetes, oral administration of marrubiin-rich extracts (200-300 mg/kg) achieved a >60% reduction in blood glucose levels after 28 days, a hypoglycemic efficacy directly comparable to the 65.9% reduction observed with the clinical benchmark glibenclamide (5 mg/kg) [1].

Evidence DimensionReduction in blood glucose levels
Target Compound DataMarrubiin / M. vulgare extract: >60% reduction
Comparator Or BaselineGlibenclamide: 65.9% reduction (at 5 mg/kg)
Quantified DifferenceMarrubiin achieves comparable long-term hypoglycemic efficacy to the standard sulfonylurea benchmark.
ConditionsIn vivo diabetic rat model, 28-day oral administration

Validates the compound as a robust, plant-derived positive control for in vivo metabolic and hypoglycemic assay development.

Analgesic Derivatization
Class-level inference
Marrubiinic acid reduced writhing by 76% at 50 mg/kg, higher reported inhibition than aspirin/paracetamol
Supports analgesic derivative lead optimization
Acetic acid-induced writhing test; class-level comparison

Gastroprotective Efficacy vs. NSAID Toxicity

Unlike standard NSAIDs such as indomethacin, which induce gastric lesions, marrubiin (25 mg/kg) actively protects the gastric mucosa, significantly reducing indomethacin-induced ulcers by stimulating prostaglandin synthesis, performing comparably to the protective benchmark cimetidine [1].

Evidence DimensionGastric ulcer inhibition
Target Compound DataMarrubiin (25 mg/kg): Significant ulcer reduction
Comparator Or BaselineIndomethacin (Ulcer-inducing baseline)
Quantified DifferenceMarrubiin actively protects against indomethacin-induced ulcers while maintaining analgesic efficacy.
ConditionsIn vivo mouse model, indomethacin/ethanol-induced gastric lesions

Crucial for procurement in pharmacological programs seeking dual-action molecules that bypass the gastric toxicity of traditional NSAIDs.

Stability Profile
Class-level inference
Reported high stability, low turnover, and little catabolism
May support formulation and supply-chain research
Review-based attribute; validate per batch

Analytical Standardization of Lamiaceae Extracts

Due to its high stability and resistance to artifact formation compared to the unstable precursor premarrubiin, pure marrubiin is the definitive analytical marker for standardizing Marrubium vulgare and related botanical products in industrial QA/QC workflows [1].

Precursor for Semi-Synthetic Analgesics

Marrubiin serves as an ideal, stable starting material for the synthesis of marrubiinic acid and marrubenol. Its intact furanic structure and low turnover rate allow for reproducible downstream lactone ring reductions and esterifications [1].

Development of Non-Opioid, Gastroprotective Analgesics

With a highly potent ID50 of 2.2 µmol/kg and a unique ability to inhibit indomethacin-induced ulcers, marrubiin is perfectly suited for in vivo screening programs targeting pain pathways without the severe gastric toxicity associated with standard NSAIDs [2].

Positive Control in Metabolic Syndrome Assays

Demonstrating a >60% blood glucose reduction that is comparable to the clinical drug glibenclamide, highly pure marrubiin is an excellent benchmark compound for evaluating novel antidiabetic and hypoglycemic agents in long-term in vivo models [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Neutrophil-driven inflammatory disease models
Cathepsin C inhibition pathway
CTSC activity assay and in vivo model-response
Vascular function and calcium channel studies
Vasorelaxant activity in aortic contraction assay
Calcium channel antagonist assay context
Analgesic derivative lead optimization
Derivatizable lactone scaffold
In vivo writhing test analgesic response
Herbal product standardization
Marrubiin content by HPLC
Pharmacopoeial compliance and batch consistency

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

332.19875937 Da

Monoisotopic Mass

332.19875937 Da

Heavy Atom Count

24

UNII

AP086P88M4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

465-92-9

Wikipedia

Marrubin

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